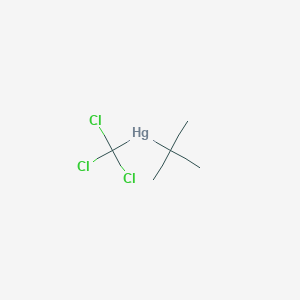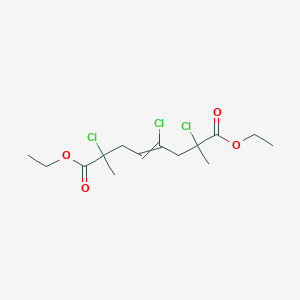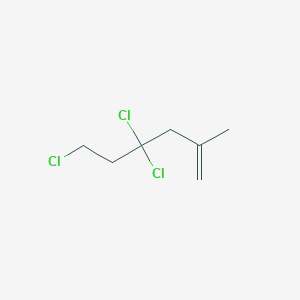![molecular formula C14H12N2O B14526527 7-Methoxy-6-methyl-3H-pyrrolo[1,2-a]indole-9-carbonitrile CAS No. 62501-92-2](/img/structure/B14526527.png)
7-Methoxy-6-methyl-3H-pyrrolo[1,2-a]indole-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-6-methyl-3H-pyrrolo[1,2-a]indole-9-carbonitrile is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their diverse biological activities.
Preparation Methods
The synthesis of 7-Methoxy-6-methyl-3H-pyrrolo[1,2-a]indole-9-carbonitrile involves several steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Further modifications, such as methylation and methoxylation, are carried out to introduce the methoxy and methyl groups at specific positions on the indole ring . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
7-Methoxy-6-methyl-3H-pyrrolo[1,2-a]indole-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert nitriles to amines, which are useful in further functionalization.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring, enhancing its chemical diversity.
Common reagents used in these reactions include methanesulfonic acid, lead tetra-acetate, and nickel-aluminium alloy . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methoxy-6-methyl-3H-pyrrolo[1,2-a]indole-9-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and natural products.
Medicine: Indole derivatives have shown potential as anticancer, antiviral, and antimicrobial agents.
Industry: The compound’s unique structure makes it valuable in developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methoxy-6-methyl-3H-pyrrolo[1,2-a]indole-9-carbonitrile involves its interaction with various molecular targets. The indole core can interact with enzymes and receptors, modulating their activity. The methoxy and methyl groups enhance its binding affinity and specificity . These interactions can affect cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds to 7-Methoxy-6-methyl-3H-pyrrolo[1,2-a]indole-9-carbonitrile include:
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: This compound has a similar indole core but differs in its substitution pattern.
9H-Pyrido(3,4-b)indole, 6-methoxy-1-methyl-: Another related compound with variations in the indole ring structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62501-92-2 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
6-methoxy-7-methyl-1H-pyrrolo[1,2-a]indole-4-carbonitrile |
InChI |
InChI=1S/C14H12N2O/c1-9-6-13-10(7-14(9)17-2)11(8-15)12-4-3-5-16(12)13/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
HXKDXIDIILXTFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=C3N2CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Diethylamino)methyl]imino}-3-(4-ethoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14526446.png)











![1-Amino-3-{4-[2-(ethylsulfanyl)ethoxy]phenoxy}propan-2-OL](/img/structure/B14526520.png)

